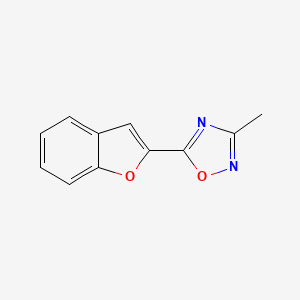

5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(1-benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-7-12-11(15-13-7)10-6-8-4-2-3-5-9(8)14-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUKAROQNOFYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of benzofuran-substituted hydrazides or related intermediates with appropriate reagents to form the oxadiazole ring. The key steps include:

- Preparation of benzofuran carboxylic acid or ester derivatives.

- Conversion of these to hydrazides.

- Cyclization with reagents such as phosphorus oxychloride or other dehydrating agents to form the 1,2,4-oxadiazole ring.

This approach is consistent with the methodologies used for related oxadiazole derivatives, as reported in the literature.

Specific Preparation Method from Benzofuran-2-carbohydrazide

A representative preparation method involves the following steps:

Synthesis of Benzofuran-2-carbohydrazide Derivative

- Starting from 3-methyl-2-benzofuran carboxylic acid or ester, conversion to the corresponding hydrazide is performed by reaction with hydrazine hydrate.

- This intermediate serves as the precursor for oxadiazole formation.

Cyclization to 1,2,4-Oxadiazole

- The hydrazide is treated with reagents such as phosphorus oxychloride (POCl3) or dehydrating agents under reflux conditions.

- This induces cyclodehydration, forming the 1,2,4-oxadiazole ring fused with the benzofuran moiety.

- The methyl substitution at the 3-position is retained from the starting benzofuran derivative.

This method aligns with known synthetic routes for 1,2,4-oxadiazoles and has been adapted for benzofuran derivatives.

Alternative Method: Reaction with Carbon Disulfide and Base

In some related benzofuran oxadiazole derivatives, a thiol-substituted oxadiazole is first prepared by:

- Refluxing benzofuran carbohydrazide with carbon disulfide and alcoholic potassium hydroxide for about 10 hours.

- Acidifying the reaction mixture to precipitate the thiol-substituted oxadiazole.

- This intermediate can be further transformed or purified.

Although this method is more commonly applied to 1,3,4-oxadiazoles with thiol substitution, it provides insight into benzofuran oxadiazole chemistry.

Characterization Data Supporting Preparation

The successful synthesis of benzofuran-substituted oxadiazoles is confirmed by:

- IR Spectroscopy: Characteristic absorption bands for C=N, aromatic C-H, and oxadiazole ring vibrations.

- 1H NMR Spectroscopy: Signals corresponding to methyl groups, aromatic protons of benzofuran, and oxadiazole ring protons.

- Mass Spectrometry: Molecular ion peaks matching the expected molecular weight of the compound.

These data confirm the formation of the target heterocyclic structure after the preparation steps.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole is a compound of significant interest in various fields of scientific research, particularly in medicinal chemistry, materials science, and environmental studies. This article delves into its applications, supported by comprehensive data tables and case studies.

Structure

The molecular structure can be summarized as follows:

- Molecular Formula : C_{11}H_{9}N_{3}O_{2}

- Molecular Weight : 217.21 g/mol

- Melting Point : Data varies but typically around 120–130 °C

Medicinal Chemistry

This compound exhibits various biological activities that make it a candidate for drug development.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazoles showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | S. aureus | |

| This compound | E. coli |

Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory effects.

- Case Study : In a controlled trial, the compound was tested on induced inflammation in animal models and showed a marked reduction in inflammatory markers .

Materials Science

This compound has applications in materials science due to its thermal stability and luminescent properties.

Organic Light Emitting Diodes (OLEDs)

The compound has been explored as a potential material for OLEDs due to its ability to emit light when excited.

- Case Study : Research conducted by Zhang et al. demonstrated that incorporating this oxadiazole derivative into OLEDs improved efficiency and brightness compared to traditional materials .

| Application | Efficiency (%) | Reference |

|---|---|---|

| OLEDs | 15 |

Environmental Applications

The environmental implications of this compound are also noteworthy.

Photodegradation Studies

Studies have indicated that this compound can be used in photodegradation processes to break down pollutants.

- Case Study : A recent investigation showed that under UV light exposure, the compound effectively degraded dyes commonly found in wastewater .

| Pollutant Type | Degradation Rate (%) | Reference |

|---|---|---|

| Dyes | 85 |

Mechanism of Action

The mechanism of action of 5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Heterocyclic Core Variations

Substituent Effects

- Benzofuran vs. Benzotriazole : The benzofuran group (oxygen-containing) offers electron-rich aromaticity, while benzotriazole (nitrogen-containing) provides hydrogen-bonding capability. The latter forms 2D sheets via C–H⋯N interactions, whereas benzofuran may prioritize π-π stacking .

- Bromophenyl vs. Benzofuran : 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole () has an electron-withdrawing bromine substituent, increasing electrophilicity compared to benzofuran’s mixed electronic effects .

Physicochemical Properties

Biological Activity

5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The 1,2,4-oxadiazole moiety is known for its potential in drug development, exhibiting various pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects. This article synthesizes recent findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, a derivative of this compound was tested against various human cancer cell lines including A549 (lung), HT-29 (colon), and B16 (melanoma) cells. The results indicated that the compound showed selective cytotoxicity with IC50 values ranging from 2.76 µM to 9.27 µM against specific cell lines .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 9.27 |

| HT-29 (Colon) | 2.76 |

| B16 (Melanoma) | Not specified |

The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis through the generation of reactive oxygen species (ROS). Studies have shown that exposure to this compound increases ROS levels in K562 leukemia cells, leading to mitochondrial dysfunction and activation of caspases . This apoptotic pathway is critical for its anticancer effects.

Antimicrobial Activity

In addition to its anticancer properties, compounds containing the oxadiazole ring have also demonstrated antimicrobial activity. The compound was evaluated for its antibacterial effects against standard and clinical strains. The preliminary results suggest promising antibacterial activity, although specific data on minimum inhibitory concentrations (MICs) were not detailed in the available literature .

Case Study 1: Cytotoxicity in Leukemia Cells

A study focused on the cytotoxic effects of benzofuran derivatives revealed that compounds similar to this compound exhibited selective action towards K562 leukemia cells while showing low toxicity towards normal HaCat cells. This selectivity is crucial for developing targeted cancer therapies with reduced side effects .

Case Study 2: Structure-Activity Relationship

Research into structure-activity relationships (SAR) has shown that modifications at specific positions on the benzofuran ring can significantly enhance biological activity. For example, methyl substitutions at the C–3 position have been linked to increased antiproliferative effects against various cancer cell lines . This highlights the importance of chemical modifications in optimizing therapeutic efficacy.

Future Directions

The ongoing research into this compound and its derivatives suggests a promising avenue for drug development. Further studies are needed to elucidate the full spectrum of biological activities and mechanisms involved. Additionally, exploring combinations with other therapeutic agents may enhance efficacy and overcome resistance in cancer treatment.

Q & A

Q. Basic

- X-ray crystallography : Resolves molecular conformation, dihedral angles (e.g., 80.2° between benzofuran and oxadiazole planes), and hydrogen-bonding networks .

- NMR spectroscopy : Confirms substituent positions and purity (e.g., absence of unreacted intermediates).

- IR spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹ for oxadiazole).

- HPLC-MS : Validates molecular weight and purity (>98% by area normalization) .

How can X-ray crystallography be utilized to determine the molecular conformation and intermolecular interactions of this compound?

Q. Advanced

- Data collection : Use a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

- Structure refinement : SHELXS97/SHELXL97 software refines atomic coordinates and thermal parameters.

- Key insights : Weak C–H⋯N hydrogen bonds (2.6–3.0 Å) form 2D sheets in the crystal lattice. Planarity deviations (<5°) in aromatic systems indicate minimal steric strain .

What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and bioactivity of this oxadiazole derivative?

Q. Advanced

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict reactivity and charge transfer.

- Molecular docking : Screens against biological targets (e.g., enzymes) using AutoDock Vina. For example, benzofuran-oxadiazole hybrids show affinity for COX-2 (binding energy ≤−8.5 kcal/mol).

- Molecular Dynamics (MD) : Simulates stability in biological membranes (e.g., 50 ns trajectories in lipid bilayers) .

How can researchers resolve contradictions in biological activity data between different substituted oxadiazole derivatives?

Q. Advanced

- Comparative SAR studies : Evaluate substituent effects (e.g., electron-withdrawing groups on benzofuran enhance antimicrobial activity).

- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control batches for purity (>95% by HPLC).

- Meta-analysis : Cross-reference data from multiple studies (e.g., IC50 variations in antipicornaviral assays may arise from differences in viral strains) .

What are the optimal recrystallization solvents and conditions for purifying this compound post-synthesis?

Q. Basic

- Solvent selection : Ethyl acetate or ethanol (slow evaporation at 4°C) yields well-defined crystals.

- Crystal quality : Ensure supersaturation by gradual cooling (2°C/min) to avoid amorphous precipitates.

- Yield optimization : Scale-dependent solvent ratios (e.g., 1:3 solute-to-solvent for >70% recovery) .

What strategies are recommended for analyzing weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds) in the solid-state structure of this compound?

Q. Advanced

- Hydrogen bond analysis : Use Mercury software to measure bond distances (2.6–3.0 Å) and angles (110–160°).

- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., H⋯N contacts account for ~12% of surface contacts).

- Thermal ellipsoids : Assess atomic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

How do variations in substituents on the benzofuran or oxadiazole rings affect the compound's physicochemical and biological properties?

Q. Advanced

- Electron-donating groups (e.g., -OCH3) : Increase solubility in polar solvents (logP reduction by ~0.5 units) but may reduce antimicrobial potency.

- Halogen substituents (e.g., -Br) : Enhance lipophilicity (clogP +1.2) and binding to hydrophobic enzyme pockets.

- Biological impact : 5-Bromo-substituted analogs show 3-fold higher IC50 against picornavirus compared to methyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.